Chloro(dimethyl)octylsilane
Description
Chloro(dimethyl)octylsilane (CDMOS) is an organosilicon compound with the molecular formula C₁₀H₂₃ClSi (average molecular weight: 206.83 g/mol). It features a silicon atom bonded to a chlorine atom, two methyl groups, and an octyl (C₈H₁₇) chain. This structure confers unique reactivity and hydrophobicity, making CDMOS valuable in applications such as:
- Prodrug synthesis: CDMOs reacts with taxanes to form silyl ether prodrugs (e.g., C8 prodrug in ).
- Nanoparticle functionalization: Used to attach octyl groups to magnetic nanoparticles (MNPs) for peptide enrichment ().
- Self-healing materials: Acts as a precursor for organosilane-based coatings ().
Its chlorine atom serves as a reactive site for nucleophilic substitution, while the octyl chain provides hydrophobic bulk, influencing hydrolysis rates and material compatibility.
Properties
IUPAC Name |
chloro-dimethyl-octylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKNGKYVNBJWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066328 | |
| Record name | Silane, chlorodimethyloctyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
206.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | Chlorodimethyloctylsilane | |
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CAS No. |
18162-84-0 | |
| Record name | Chlorodimethyloctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18162-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, chlorodimethyloctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorodimethyloctyl- | |
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| Record name | Silane, chlorodimethyloctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066328 | |
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| Record name | Chlorodimethyloctylsilane | |
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Mechanism of Action
Target of Action
Silane, Chlorodimethyloctyl-, also known as Chlorodimethyloctylsilane or Chloro(dimethyl)octylsilane, is a chemical compound with the formula C10H23ClSi
Mode of Action
The compound is known to have both reducing and Lewis acid properties . It can mediate Reductive Etherification Reaction (RER) between ketones and alcohols to afford unsymmetrical ethers . This dual property of Chlorodimethyloctylsilane provides a clear advantage in reactions when compared to other organosilanes in terms of operational simplicity and applicability .
Biochemical Pathways
It is used in the synthesis of polyethers , indicating its involvement in the biochemical pathways related to polymer chemistry.
Result of Action
Chlorodimethyloctylsilane is used in the synthesis of polyethers . Polyethers synthesized using this compound have a molecular weight of up to 110.4 kDa and a high alternating unit of up to 93% . This indicates that the compound’s action results in the formation of high molecular weight polyethers.
Biological Activity
Chloro(dimethyl)octylsilane, also known as dimethyloctylchlorosilane, is a silane compound that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its synthesis, characterization, and various applications in biomedical research.
This compound has the chemical formula and a molecular weight of approximately 206.83 g/mol. It is characterized by a long hydrophobic octyl chain and two methyl groups attached to silicon, which influences its interactions with biological systems.
Synthesis Methods:
- Direct Chlorination : The compound can be synthesized through the chlorination of octylsilane under controlled conditions, resulting in the substitution of chlorine for hydrogen atoms.
- Functionalization of Silica : It has been used to modify silica surfaces to enhance their properties for various applications, including drug delivery systems and biosensors .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of material science and biochemistry.
Antimicrobial Properties
Studies have demonstrated that silane-modified surfaces exhibit antimicrobial activity. For instance, when this compound is used to functionalize surfaces, it can inhibit the growth of various microorganisms including bacteria and fungi. This property is particularly useful in medical devices to prevent biofilm formation and associated infections .
Cytoprotection Mechanisms
This compound has been implicated in enhancing cellular protection mechanisms. For example, it has been shown to modify magnetic silica microspheres that provide cytoprotection against oxidative stress. In cellular models, these modified particles can upregulate protective pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative damage .
Case Studies
-
Silica Microspheres in Drug Delivery :
- Objective : To assess the efficacy of this compound-functionalized silica microspheres in drug delivery.
- Findings : The modified microspheres demonstrated increased loading capacity for therapeutic agents and enhanced stability in physiological conditions, indicating potential for targeted drug delivery systems.
- Antimicrobial Surface Coatings :
Data Table: Biological Activity Summary
Scientific Research Applications
Surface Modification
Chloro(dimethyl)octylsilane is extensively used for surface modification in various materials, particularly silica and graphite. The silylation process enhances hydrophobicity and alters surface characteristics, which is crucial in applications such as:
- Chromatography : It serves as a reagent for creating stationary phases in high-performance liquid chromatography (HPLC), improving separation efficiency and selectivity .
- Nanoporous Materials : The compound is employed to graft silane groups onto nanoporous silica gel spheres, enhancing their adsorption properties for various analytes .
Analytical Chemistry
In analytical chemistry, this compound is utilized for:
- Sample Preparation : It is used to functionalize solid-phase extraction sorbents, enabling the extraction of target compounds from complex matrices. For example, it has been applied to enrich peptides in proteomics research .
- Chromatographic Techniques : The functionalization of silica with this compound has been shown to improve the performance of chromatographic separations by providing better interaction with analytes .
Material Science
In material science, this silane compound plays a role in:
- Composite Materials : this compound is used to enhance the bonding between organic polymers and inorganic fillers, improving mechanical properties and thermal stability of composites .
- Coatings : It can be incorporated into coatings to provide water-repellent surfaces, which are beneficial in various industrial applications.
Biomedical Applications
The biocompatibility of this compound makes it suitable for biomedical applications such as:
- Drug Delivery Systems : Its ability to modify surfaces allows for the development of drug carriers that can improve the solubility and bioavailability of pharmaceuticals .
- Biosensors : Functionalization of sensor surfaces with this silane can enhance sensitivity and selectivity towards biological analytes.
Case Study 1: Functionalization of Silica Gel
A study demonstrated the use of this compound to modify nanoporous silica gel spheres (SP120). The modification improved the dynamic loading capacity for peptide enrichment, showcasing its effectiveness in proteomics applications .
Case Study 2: Chromatographic Performance Enhancement
Research indicated that using this compound as a silylation agent significantly improved chromatographic performance in HPLC systems. The modified silica exhibited enhanced retention times and resolution for complex mixtures compared to unmodified silica .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares CDMOS with structurally analogous chlorodimethylalkylsilanes and other substituted silanes:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Physical Properties | Applications | Reference |
|---|---|---|---|---|---|---|
| Chloro(dimethyl)octylsilane (CDMOS) | C₁₀H₂₃ClSi | 206.83 | C8 | Boiling point: ~200–220°C; Hydrophobic | Prodrugs, MNPs, coatings | [4, 8, 11] |
| Chloro(hexyl)dimethylsilane | C₈H₁₉ClSi | 178.78 | C6 | Lower hydrophobicity; faster hydrolysis | Surface modification | [1] |
| Chloro(dodecyl)dimethylsilane | C₁₄H₃₁ClSi | 262.94 | C12 | Higher thermal stability; slower hydrolysis | Hydrophobic coatings | [10, 15] |
| Chloro(dimethyl)octadecylsilane | C₂₀H₄₃ClSi | 347.09 | C18 | Extremely hydrophobic; low reactivity | Water-repellent surfaces | [5, 7] |
| Chloro(chloromethyl)dimethylsilane | C₃H₈Cl₂Si | 143.09 | N/A | Bifunctional (Cl and CH₂Cl groups) | Crosslinking agent | [18] |
| Chlorodimethylvinylsilane | C₄H₈ClSi | 119.64 | Vinyl group | Reactive C=C bond | Polymer synthesis | [19] |
Key Trends:
- Alkyl chain length inversely correlates with hydrolysis rate and solubility in polar solvents. CDMOS (C8) balances moderate hydrophobicity and reactivity, unlike shorter (C6) or longer (C12–C18) chains ().
- Substituent effects : Vinyl or chloromethyl groups enhance reactivity toward polymerization or crosslinking ().
Reactivity and Hydrolysis
CDMOS exhibits tunable hydrolysis kinetics critical for drug delivery:
- Prodrug hydrolysis : In aqueous solutions (pH 5, 37°C), the C8 prodrug derived from CDMOS hydrolyzes fully in 24 hours , slower than the C2 prodrug (6 hours) but faster than C18 analogs (>24 hours) ().
- Mechanism : Hydrolysis proceeds via nucleophilic attack on silicon, with longer alkyl chains sterically hindering water access ().
Preparation Methods
Reaction Mechanism and Catalytic Systems
Hydrosilylation involves the anti-Markovnikov addition of DMCS () to 1-octene () in the presence of a platinum catalyst. The reaction proceeds via a Chalk-Harrod mechanism, where platinum facilitates the formation of a Si–C bond at the terminal carbon of the alkene.
The SiliaCat Pt(0) catalyst, a spherical silica-supported platinum nanoparticle system, has demonstrated exceptional activity. At 0.025 mol% Pt loading and 75°C under solvent-free conditions, this catalyst achieves 95% yield of chloro(dimethyl)octylsilane within 2 hours.
Optimization of Reaction Parameters
Key variables influencing yield and selectivity include:
Olefin-to-Silane Ratio
Excess 1-octene (1.5–2.0 equivalents relative to DMCS) suppresses isomerization side reactions. At a 1:1 ratio, yields drop to 65% due to competing α-adduct formation and alkene isomerization.
Temperature and Catalyst Loading
Elevating temperature from 40°C to 75°C enhances reaction kinetics but risks thermal degradation. A balance is achieved at 75°C with 0.025 mol% Pt, yielding 95% product.
Solvent Effects
Solvent-free conditions minimize purification steps and improve atom economy. Polar solvents like toluene or chlorobenzene are unnecessary with SiliaCat Pt(0), which operates efficiently in neat systems.
Table 1: Hydrosilylation Performance Under Varied Conditions
| Olefin | Pt Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (β:α) |
|---|---|---|---|---|
| 1-Octene | 0.025 | 75 | 95 | 4:1 |
| 1-Octadecene | 0.025 | 75 | 90 | 5:1 |
| Styrene | 0.1 | 40 | 73 | 3:1 |
Data derived from SiliaCat Pt(0) trials.
Redistribution Reactions for Dimethylchlorosilane Synthesis
Precursor Synthesis via Disproportionation
Dimethylchlorosilane, a critical precursor, is synthesized via redistribution between dimethyldichlorosilane (DMCS) and methyl hydrogen-containing polysiloxanes. The CN102093402B patent details a solvent-catalyzed approach:
-
Catalysts : Alkyl quaternary ammonium chlorides (e.g., tetrabutylammonium chloride) at 10% w/w of polysiloxane.
-
Solvents : Non-proton polar solvents like dimethylformamide (0.5× polysiloxane weight).
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Conditions : Reflux (50–100°C) with continuous fractional distillation to remove volatile products, achieving 45–58% yield .
Integration with Hydrosilylation
The US5252768A patent describes a gas-phase redistribution process using fixed-bed catalysts (e.g., morpholinopropyltriethoxysilane) at 3–8 bar pressure. This method produces high-purity DMCS, which is subsequently used in hydrosilylation.
Equation 1: Redistribution Reaction
Comparative Analysis of Preparation Routes
Yield and Scalability
Q & A
Q. What statistical approaches are suitable for comparing this compound’s performance across multiple experimental replicates?
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
